molecular formula C15H19ClN2O3 B7985049 [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7985049
M. Wt: 310.77 g/mol
InChI Key: DITIMGLCOKDDIL-CYBMUJFWSA-N
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Description

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a pyrrolidine ring, a chloroacetyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a suitable nucleophile.

    Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the pyrrolidine derivative with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Chemistry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [®-1-(2-Bromo-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
  • [®-1-(2-Iodo-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
  • [®-1-(2-Fluoro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Uniqueness

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it a valuable compound for targeted chemical synthesis and biological studies.

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-17(13-7-8-18(10-13)14(19)9-16)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITIMGLCOKDDIL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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